Bienvenue dans la boutique en ligne BenchChem!

3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one

Chagas disease trypanocidal free amastigote assay

3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one, commonly designated as (−)-hinokinin (CAS 26543-89-5), is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol. It belongs to the dibenzylbutyrolactone class of lignans, characterized by a γ-butyrolactone ring bearing two 1,3-benzodioxol-5-ylmethyl (piperonyl) substituents at the 3- and 4-positions.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B14798693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2
InChIKeyDDWGQGZPYDSYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hinokinin (3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one): Chemical Identity, Class, and Procurement-Relevant Characteristics


3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one, commonly designated as (−)-hinokinin (CAS 26543-89-5), is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol [1]. It belongs to the dibenzylbutyrolactone class of lignans, characterized by a γ-butyrolactone ring bearing two 1,3-benzodioxol-5-ylmethyl (piperonyl) substituents at the 3- and 4-positions [2]. The compound is biosynthetically derived from the radical coupling of two coniferyl alcohol units and occurs naturally in Piper cubeba, Chamecyparis obtusa, and several other plant species [2]. Its defining structural features are the oxidized lactone carbonyl at C-9 and the (3R,4R) absolute configuration, both of which critically determine its biological activity profile and distinguish it from its immediate precursor (−)-cubebin (a hemiacetal/lactol) and other dibenzylbutyrolactone analogs [2].

Why Generic Substitution Fails for Hinokinin (3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one): Structural Determinants of Differential Activity


Dibenzylbutyrolactone lignans cannot be treated as interchangeable procurement items because small structural modifications within the class produce large, quantifiable shifts in potency, selectivity, and safety profiles. The C-9 oxidation state is a critical differentiator: hinokinin is a lactone (C-9 carbonyl), whereas its immediate precursor (−)-cubebin is a hemiacetal/lactol (C-9 hydroxyl); this single oxidation event changes the compound's hydrogen-bonding capacity, metabolic stability, and target engagement [1]. In head-to-head trypanocidal assays, hinokinin (IC₅₀ = 0.7 μM) is approximately 8-fold more potent than (−)-O-benzyl cubebin (IC₅₀ = 5.7 μM) and over 100-fold more potent than (−)-6,6′-dinitrohinokinin (IC₅₀ ≈ 95.3 μM), despite all three being synthesized from the same starting material [2]. Furthermore, hinokinin and cubebin co-occur in the same plant biomass yet display distinct anti-inflammatory efficacy (63% vs. 53% edema inhibition at equivalent 30 mg/kg dose) [3]. These quantitative divergences mean that substituting hinokinin with cubebin, dinitrohinokinin, or another in-class lignan without verifying the specific assay endpoint will introduce uncontrolled variability into research or development workflows.

Quantitative Differential Evidence for Hinokinin (3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one) vs. Comparators


Trypanocidal Potency Against T. cruzi Free Amastigotes: Hinokinin vs. Benznidazole and Cubebin Derivatives

In a direct head-to-head in vitro assay against free amastigote forms of Trypanosoma cruzi (Y strain), (−)-hinokinin (compound 6) was the most active among five (−)-cubebin derivatives tested, achieving an IC₅₀ of 0.7 μM. This was marginally superior to the standard clinical drug benznidazole (IC₅₀ = 0.8 μM in the same experimental series), approximately 6.7-fold more potent than (−)-O-benzyl cubebin (IC₅₀ = 5.7 μM), and over 136-fold more potent than (−)-6,6′-dinitrohinokinin (IC₅₀ ≈ 95.3 μM) [1]. (−)-O-Acetyl cubebin was inactive (IC₅₀ ≈ 1.5 × 10⁴ μM), demonstrating that the lactone oxidation state alone does not guarantee activity; the combination of the C-9 carbonyl and unsubstituted aromatic rings is required [1].

Chagas disease trypanocidal free amastigote assay

In Vivo Parasitemia Reduction in Acute T. cruzi Infection: Hinokinin vs. Benznidazole

In an in vivo murine model of acute T. cruzi infection, oral administration of (−)-hinokinin (20 mg/kg) reduced parasitemia by 70.8% at the parasitemic peak, compared to only 29.0% reduction achieved by benznidazole at the same evaluation point [1]. In a separate in vivo study evaluating tissue parasitism, animals treated with (−)-hinokinin or (−)-cubebin showed significant parasitemia reduction versus the negative control, with kariometric parameters in treated groups approaching values of uninfected controls, indicating a positive cellular response [2]. Importantly, both (−)-cubebin and (−)-hinokinin were not considered toxic in these models, in contrast to benznidazole which is associated with significant side effects in clinical use [2].

in vivo trypanocidal parasitemia reduction Chagas disease model

Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema: Hinokinin vs. (−)-Cubebin and Synthetic Derivatives

In a comparative study of four dibenzylbutyrolactone lignans using the carrageenan-induced rat paw edema model, (−)-hinokinin (compound 2) produced 63% edema inhibition at 30 mg/kg (p.o.) at the third hour post-induction, compared to only 53% inhibition for its precursor (−)-cubebin (compound 1) at the same dose [1]. The more extensively modified derivatives showed divergent responses: (−)-6,6′-dinitrohinokinin (compound 3) produced 54% inhibition, while (−)-6,6′-diaminohinokinin (compound 4) achieved 82% inhibition [1]. In a separate study employing prostaglandin-induced paw edema, (−)-hinokinin (HK) caused a 59.2% reduction in edema, whereas (−)-O-benzylcubebin (OBZ) achieved a 66.0% reduction; molecular docking indicated OBZ formed the most stable COX-2 interaction [2]. These data demonstrate that oxidation state (lactone vs. hemiacetal) and aromatic ring substitution independently modulate anti-inflammatory potency.

anti-inflammatory rat paw edema COX inhibition

Biomimetic Synthesis Efficiency: Quantitative Conversion and Selectivity of (−)-Cubebin to (−)-Hinokinin

The synthetic accessibility of (−)-hinokinin from its abundant natural precursor (−)-cubebin has been quantitatively characterized. Using an iron tetraphenylporphyrin catalytic system supported on an alumina matrix with iodosylbenzene as oxidant, (−)-cubebin is converted to (−)-hinokinin with 100% conversion and 100% selectivity at room temperature under atmospheric pressure, producing no detectable side products [1]. When hydrogen peroxide is substituted as the oxidant in the same catalytic system, conversion drops to 70% but 100% selectivity is maintained [1]. This contrasts with the traditional PCC (pyridinium chlorochromate) oxidation method, which employs a toxic chromium(VI) reagent and generates hazardous waste [1]. The quantitative conversion metrics provide a verifiable basis for process-scale procurement: hinokinin can be reliably produced from cubebin with predictable yield and purity, whereas alternative synthetic routes to other dibenzylbutyrolactone analogs may require multi-step sequences with lower overall yields.

biomimetic catalysis oxidation synthetic yield metalloporphyrin

Antimycobacterial Activity: Hinokinin vs. (−)-Cubebin and Semi-Synthetic Derivatives Against M. tuberculosis

In a systematic evaluation of antimycobacterial activity against M. tuberculosis (ATCC 27294), hinokinin (compound 2) displayed a MIC of 62.5 μg/mL, demonstrating moderate activity [1]. Under the same assay conditions, (−)-O-acetyl-cubebin (compound 3) and (−)-O-methyl-cubebin (compound 4) were inactive against M. tuberculosis but showed MIC values of 62.5 and 31.25 μg/mL, respectively, against M. avium (ATCC 15769), indicating a species-selectivity shift conferred by cubebin scaffold modification [1]. All six tested compounds were inactive against M. kansasii (ATCC 12478) (MIC > 2000 μg/mL in most cases) [1]. In a separate study, hinokinin showed MIC values ranging from 0.0485 to 3.125 mg/mL against various S. aureus clinical isolates and demonstrated bactericidal activity against MRSA (MMC 0.40 mg/mL for blood isolate) [2]. These data establish that hinokinin possesses a broader antimycobacterial spectrum than its acetylated and methylated cubebin analogs.

antimycobacterial Mycobacterium tuberculosis MIC tuberculosis

Genotoxicity and Antigenotoxicity Profile: Hinokinin Safety Differentiation from Genotoxic Antitrypanosomal Agents

The safety profile of (−)-hinokinin was evaluated using the in vivo micronucleus assay in peripheral blood of Wistar rats. Animals treated with (−)-hinokinin at doses of 10, 20, and 40 mg/kg b.w. exhibited micronucleated cell frequencies statistically indistinguishable from the negative control, demonstrating absence of genotoxic effects [1]. Furthermore, co-administration of (−)-hinokinin with the chemotherapeutic agent doxorubicin (DXR) resulted in significantly lower micronucleated cell frequencies than DXR alone, indicating an antigenotoxic/protective effect [1]. In a complementary study using the Salmonella/microsome assay and comet assay, (−)-hinokinin did not induce any increase in the number of revertants or extent of DNA damage, confirming absence of mutagenic and genotoxic activities across both prokaryotic and eukaryotic test systems [2]. This safety profile contrasts with the clinical antitrypanosomal drug benznidazole, which is known to produce significant genotoxic and cytotoxic side effects in patients [1]. Additionally, in breast cancer cell line testing, (−)-hinokinin treatment did not affect cellular proliferation or contribute to doxorubicin's antiproliferative effects in normal MCF-10A breast cells, while inducing G2/M arrest selectively in tumoral MCF-7 and SKBR-3 lines [3].

genotoxicity antigenotoxicity micronucleus assay drug safety

Best-Fit Research and Industrial Application Scenarios for Hinokinin (3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one) Based on Verified Differential Evidence


Chagas Disease Drug Discovery: Preclinical Hit-to-Lead Optimization Requiring Superior In Vivo Efficacy Over Benznidazole

Hinokinin is the procurement priority for Chagas disease programs where in vivo parasitemia reduction exceeding the clinical standard is a go/no-go criterion. With a demonstrated 70.8% parasitemia reduction vs. benznidazole's 29.0% in the acute murine model [1], and in vitro IC₅₀ of 0.7 μM against free amastigotes comparable to benznidazole's 0.8 μM [2], hinokinin provides a validated starting point for medicinal chemistry optimization. Its absence of genotoxicity in rodent micronucleus and bacterial reverse mutation assays [3] further supports its selection over genotoxic nitroheterocyclic scaffolds.

Anti-Inflammatory Research: Comparative Pharmacology Studies Requiring Differentiated Dibenzylbutyrolactone Lignans

For research programs investigating the structure-activity relationships of dibenzylbutyrolactone lignans as anti-inflammatory agents, hinokinin serves as the lactone reference standard. Its 63% carrageenan-induced edema inhibition at 30 mg/kg differentiates it from cubebin (53%) [4] and its 59.2% prostaglandin-induced edema reduction provides a benchmark against which O-benzyl and dinitro derivatives can be quantitatively compared [5]. This graded activity profile across the oxidation series enables researchers to attribute specific potency changes to defined structural modifications.

Antimycobacterial Screening Cascades: M. tuberculosis-Selective Hit Identification

Procurement of hinokinin is indicated for antimycobacterial screening programs specifically targeting M. tuberculosis (ATCC 27294), where it demonstrates a MIC of 62.5 μg/mL [6]. Critically, its activity profile is distinct from O-acetyl- and O-methyl-cubebin derivatives, which are inactive against M. tuberculosis but active against M. avium [6]. This species-selectivity fingerprint means that hinokinin cannot be replaced by other cubebin derivatives in M. tuberculosis-focused screening cascades without risking false-negative results.

Process Chemistry Development: Catalytic Oxidation Route Validation for High-Purity Hinokinin Manufacturing

For scale-up and process development teams, hinokinin offers a quantitatively characterized synthetic entry via biomimetic metalloporphyrin-catalyzed oxidation of (−)-cubebin. The route achieves 100% conversion and 100% selectivity with iodosylbenzene at room temperature and atmospheric pressure, eliminating the need for chromatographic purification [7]. This reproducibility metric supports batch-to-batch consistency verification in GLP/GMP environments and provides an objective quality benchmark against which alternative synthetic routes to dibenzylbutyrolactone lignans can be evaluated.

Quote Request

Request a Quote for 3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.